1-(2-Aminothiophen-3-yl)ethanone 1-(2-Aminothiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 892127-08-1
VCID: VC5478828
InChI: InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3
SMILES: CC(=O)C1=C(SC=C1)N
Molecular Formula: C6H7NOS
Molecular Weight: 141.19

1-(2-Aminothiophen-3-yl)ethanone

CAS No.: 892127-08-1

Cat. No.: VC5478828

Molecular Formula: C6H7NOS

Molecular Weight: 141.19

* For research use only. Not for human or veterinary use.

1-(2-Aminothiophen-3-yl)ethanone - 892127-08-1

Specification

CAS No. 892127-08-1
Molecular Formula C6H7NOS
Molecular Weight 141.19
IUPAC Name 1-(2-aminothiophen-3-yl)ethanone
Standard InChI InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3
Standard InChI Key MCARDMQPIMTVKC-UHFFFAOYSA-N
SMILES CC(=O)C1=C(SC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

1-(2-Aminothiophen-3-yl)ethanone exhibits a molecular weight of 141.19 g/mol and a density of 1.3±0.1 g/cm³ . Its boiling point is approximately 264.8±20.0 °C at standard atmospheric pressure, with a flash point of 114.0±21.8 °C, indicating moderate thermal stability . The compound’s structure features a thiophene ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with an acetyl group (-COCH₃), as confirmed by its SMILES notation (CC(=O)C1=C(SC=C1)N).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇NOS
Molecular Weight141.19 g/mol
Density1.3±0.1 g/cm³
Boiling Point264.8±20.0 °C
Flash Point114.0±21.8 °C
LogP (Partition Coefficient)2.07

Spectroscopic and Chromatographic Data

The compound’s nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiophene ring protons (δ 6.8–7.2 ppm) and the acetyl group (δ 2.5 ppm for the methyl protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 141.024841 . Chromatographic methods for purification and analysis remain underreported, though reverse-phase HPLC is commonly employed for analogous thiophene derivatives .

Synthesis and Mechanistic Pathways

Gewald Reaction and Thiophene Ring Formation

While explicit synthetic protocols for 1-(2-Aminothiophen-3-yl)ethanone are scarce in the literature, its structural analogs are typically synthesized via the Gewald reaction . This multi-component reaction condenses a ketone (e.g., cyclohexanone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a basic medium to form 2-aminothiophene derivatives. For example, 4-alkylcyclohexanones react with malononitrile under Gewald conditions to yield substituted 2-aminothiophenes with yields exceeding 70% .

Functionalization and Derivatization

Applications in Pharmaceutical Research

Antileishmanial Activity

2-Aminothiophene derivatives, including 1-(2-Aminothiophen-3-yl)ethanone, exhibit promising activity against Leishmania species. In a 2025 study, analogs with cycloalkyl or piperidinyl substituents at the C-4 and C-5 positions showed IC₅₀ values below 10 µM against L. amazonensis amastigotes . The acetyl group at C-3 was non-essential for activity, suggesting flexibility in structural optimization .

Table 2: Key Findings from Antileishmanial Studies

Derivative StructureIC₅₀ (µM)Selectivity Index (Macrophages)Source
4-Cyclohexyl-2-aminothiophene7.2>10
Selenium bioisostere5.8>15

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, facilitating the synthesis of biaryl and alkynyl derivatives. These reactions exploit the reactivity of the thiophene ring’s α-position, enabling the construction of complex molecular architectures for drug discovery.

Recent Advances and Future Directions

Selenium Bioisosterism

Replacing the thiophene sulfur with selenium enhances antileishmanial efficacy while maintaining low cytotoxicity. Selenium-containing analogs demonstrate a 2-fold increase in potency compared to sulfur counterparts, attributed to improved membrane permeability and redox modulation .

Hybrid Molecules

Recent efforts focus on conjugating 2-aminothiophene scaffolds with indole or quinoline moieties. These hybrids exhibit dual-stage activity against Leishmania parasites, targeting both promastigote and amastigote forms .

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